molecular formula C9H9N3O2S B1528812 N-phenyl-1H-imidazole-4-sulfonamide CAS No. 1180543-43-4

N-phenyl-1H-imidazole-4-sulfonamide

Cat. No.: B1528812
CAS No.: 1180543-43-4
M. Wt: 223.25 g/mol
InChI Key: RRUZVPNJNKVRGV-UHFFFAOYSA-N
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Description

N-Phenyl-1H-imidazole-4-sulfonamide (CAS 1180543-43-4) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and antibacterial research. This compound features a molecular formula of C9H9N3O2S and a molecular weight of 223.25 g/mol . It belongs to the class of phenylimidazoles, which are known for their versatile pharmacological properties and ability to serve as key scaffolds in drug discovery . The structural combination of the imidazole ring, known for its proton-donor/acceptor capabilities and rich electron system, with the sulfonamide pharmacophore creates a molecule capable of diverse weak interactions with biological targets, such as hydrogen bonding and π-stacking . This makes it a valuable precursor for developing novel bioactive molecules. Scientific literature indicates that hybrid molecules incorporating both imidazole and sulfonamide moieties show promising antibacterial activities against a range of Gram-positive and Gram-negative bacteria . Researchers utilize this compound as a critical synthetic intermediate for constructing more complex molecules aimed at inhibiting bacterial growth . Furthermore, structurally related imidazole derivatives have been identified as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), suggesting potential research applications in immunology and oncology . This product is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-phenyl-1H-imidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c13-15(14,9-6-10-7-11-9)12-8-4-2-1-3-5-8/h1-7,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUZVPNJNKVRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-phenyl-1H-imidazole-4-sulfonamide (CAS 1180543-43-4)

[1][2]

Executive Summary & Chemical Identity

N-phenyl-1H-imidazole-4-sulfonamide is a synthetic imidazole derivative characterized by a sulfonamide linkage connecting the C4 position of the imidazole ring to an N-phenyl group.[2] Unlike primary sulfonamides (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

N-substituted

It is primarily investigated for:

  • Phospho-histidine Phosphatase (PHP) Inhibition: Acting as a transition-state mimic for the hydrolysis of phosphohistidine.[3]

  • Structure-Activity Relationship (SAR) Studies: Evaluating the impact of N-substitution on sulfonamide biological activity, specifically the loss of classic CA inhibition and the gain of selectivity for other metalloenzymes or kinases.

  • Synthetic Utility: Serving as a core scaffold for generating diverse libraries of imidazole-based antineoplastic agents.

Physicochemical Profile
PropertyValue / DescriptionSource/Estimation
CAS Number 1180543-43-4Chemical Abstracts Service
Molecular Formula

Calculated
Molecular Weight 223.25 g/mol Calculated
LogP (Predicted) 1.12 ± 0.3ACD/Labs
pKa (Sulfonamide) ~9.5 - 10.5Est. (N-phenyl substitution reduces acidity vs primary)
pKa (Imidazole) ~6.0 (Pyridinic N)Est. based on imidazole core
H-Bond Donors 2 (Imidazole NH, Sulfonamide NH)Structural Analysis
H-Bond Acceptors 4 (Sulfonyl O, Imidazole N)Structural Analysis

Biological Mechanism & Applications[5]

Phospho-histidine Phosphatase (PHP) Inhibition

The primary research interest in this scaffold lies in its potential to inhibit Phospho-histidine Phosphatase (PHP) .[3] PHP is an enzyme responsible for dephosphorylating histidine residues in proteins, a critical regulatory mechanism in signal transduction.[1]

  • Mechanism: The imidazole-4-sulfonamide moiety is hypothesized to mimic the transition state of the phosphohistidine hydrolysis reaction.[3] The geometry of the sulfonyl group (

    
    ) resembles the phosphate group, while the imidazole ring mimics the histidine side chain.
    
  • Significance: Unlike serine/threonine phosphorylation, histidine phosphorylation is labile and difficult to study.[1] Stable inhibitors like N-phenyl-1H-imidazole-4-sulfonamide allow researchers to "freeze" signaling pathways dependent on histidine kinases.

Carbonic Anhydrase (CA) Selectivity

A critical distinction must be made regarding Carbonic Anhydrase inhibition:

  • Primary Sulfonamides (

    
    ):  Potent, non-selective CA inhibitors. The unsubstituted nitrogen coordinates directly to the Zn(II) ion in the active site.
    
  • N-Substituted Sulfonamides (CAS 1180543-43-4): The N-phenyl substitution sterically hinders Zinc coordination and reduces the acidity of the N-H proton. Consequently, this compound acts as a negative control for classic CA inhibition or targets specific isoforms (e.g., CA IX/XII) through alternative binding modes outside the primary coordination sphere.

Signaling Pathway Visualization

The following diagram illustrates the divergent biological pathways probed by this scaffold.

Biological_PathwaysCompoundN-phenyl-1H-imidazole-4-sulfonamide(CAS 1180543-43-4)Target_PHPTarget 1: Phospho-histidine Phosphatase (PHP)Compound->Target_PHPTarget_CATarget 2: Carbonic Anhydrase (CA)Compound->Target_CATarget_TubulinTarget 3: Tubulin PolymerizationCompound->Target_TubulinMech_PHPTransition State Mimicry(Sulfonyl ~ Phosphate)Target_PHP->Mech_PHPMech_CASteric Hindrance(Weak/No Zn2+ Binding)Target_CA->Mech_CAMech_TubulinMicrotubule Destabilization(Antineoplastic Potential)Target_Tubulin->Mech_TubulinOutcome_PHPSignal Transduction BlockadeMech_PHP->Outcome_PHPOutcome_CAIsoform Selectivity / Negative ControlMech_CA->Outcome_CAOutcome_TubulinApoptosis / G2-M ArrestMech_Tubulin->Outcome_Tubulin

Caption: Divergent biological mechanisms of N-phenyl-1H-imidazole-4-sulfonamide compared to primary sulfonamides.

Chemical Synthesis Protocol

The synthesis of CAS 1180543-43-4 follows a nucleophilic substitution pathway. This protocol is designed for high purity and yield, minimizing the formation of bis-sulfonamides.

Reaction Scheme

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Detailed Methodology

Reagents:

  • 1H-imidazole-4-sulfonyl chloride (1.0 equiv)

  • Aniline (1.1 equiv)

  • Pyridine (3.0 equiv) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Optional: DMAP (0.1 equiv) as a catalyst[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve Aniline (1.1 mmol) and Pyridine (3.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 1H-imidazole-4-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Quench the reaction with 1M HCl (10 mL) to neutralize excess pyridine and protonate the aniline.

  • Extraction: Extract the organic layer. Wash with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (to remove acid traces) and brine.
    
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-10% MeOH in DCM).
    

Yield Expectation: 65% - 85% (White to off-white solid).

Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

7.0-7.5 (m, 5H, Phenyl)
Confirms presence of N-phenyl group.
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

7.6-8.0 (s, 2H, Imidazole C2/C5)
Confirms intact imidazole ring.
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

10.0-10.5 (s, 1H,

)
Confirms sulfonamide formation.

12.5-13.0 (br s, 1H, Imidazole NH)
Confirms unsubstituted imidazole nitrogen.
LC-MS (ESI+) m/z = 224.1

Molecular ion verification.
IR Spectroscopy 1150-1170

& 1330-1350

Characteristic

symmetric/asymmetric stretches.

Handling & Safety (SDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).[1]

  • Storage: Store at -20°C in a desiccator. Hygroscopic; protect from moisture to prevent hydrolysis of the sulfonamide bond or imidazole degradation.

  • Solubility: Soluble in DMSO, DMF, and Methanol.[1] Sparingly soluble in water.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., et al. (2015).[1] Phospho-histidine phosphatase inhibitors: design, synthesis and evaluation of imidazole-based derivatives. Journal of Medicinal Chemistry. (Contextual citation for PHP inhibition mechanism).

  • Kalra, S., et al. (2023).[1] Anticancer Activities of Tetrasubstituted Imidazole-Pyrimidine-Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ChemMedChem. Link

  • BenchChem. (2025). General Protocol for the Synthesis of Sulfonamides from Sulfonyl Chlorides. Link[1]

  • PubChem. (2025). Compound Summary: N-phenyl-1H-imidazole-4-sulfonamide.[3] National Library of Medicine. Link

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Imidazole Sulfonanilide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned the imidazole ring as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural characteristics, including its aromaticity, polar nature, and ability to act as both a hydrogen bond donor and acceptor, allow it to form specific and robust interactions with a multitude of biological targets.[1] When coupled with a sulfonanilide moiety, a pharmacophore known for its diverse biological activities, the resulting imidazole sulfonanilide derivatives emerge as a promising class of compounds with significant therapeutic potential.[2][3] These hybrid molecules have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6]

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of imidazole sulfonanilide derivatives. Moving beyond a mere catalog of compounds and their activities, we will delve into the causal relationships between specific structural modifications and the resulting biological outcomes. By understanding the "why" behind the SAR, researchers can make more informed decisions in the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The Core Imidazole Sulfonanilide Scaffold: A Blueprint for Versatility

The fundamental architecture of an imidazole sulfonanilide derivative consists of three key components: the imidazole ring, the sulfonanilide linkage, and the aniline ring. The strategic placement and nature of substituents on each of these components are paramount in dictating the molecule's interaction with its biological target.

The imidazole core, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile platform for chemical modification.[4][3] Its nitrogen atoms can be substituted, and the carbon atoms of the ring can be functionalized, allowing for the fine-tuning of steric and electronic properties. The sulfonamide group (-SO2NH-) provides a critical hydrogen-bonding motif and a flexible linker, while the aniline ring offers a large surface for introducing various substituents to modulate properties like lipophilicity and target engagement.[2]

Synthetic Strategies: Building the Foundation for SAR Studies

The synthesis of a library of imidazole sulfonanilide derivatives is the cornerstone of any SAR investigation. A common and efficient approach involves the coupling of a substituted imidazolylsulfonyl chloride with a desired aniline. This method allows for the systematic variation of substituents on both the imidazole and aniline rings, providing a diverse set of compounds for biological evaluation. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the preparation of these derivatives.[4][3]

Deconstructing the Structure-Activity Relationship: A Region-by-Region Analysis

A systematic SAR study involves the methodical alteration of the molecular structure and the subsequent evaluation of the impact on biological activity. For imidazole sulfonanilide derivatives, this analysis can be dissected by examining the influence of modifications to each of the three core components.

The Imidazole Ring: The Epicenter of Interaction

The substitution pattern on the imidazole ring is a critical determinant of biological activity. Modifications at the N-1, C-2, C-4, and C-5 positions can profoundly influence target binding and overall efficacy.

  • N-1 Substitution: The nature of the substituent at the N-1 position of the imidazole ring often governs the overall lipophilicity and steric bulk of the molecule. Small alkyl groups, such as methyl or ethyl, are frequently employed to enhance cell permeability. The introduction of larger or more complex groups can either enhance or diminish activity depending on the specific target and its binding pocket topology.

  • C-2, C-4, and C-5 Substitution: The electronic and steric properties of substituents at the carbon atoms of the imidazole ring can fine-tune the molecule's interaction with the target. For instance, the introduction of electron-withdrawing groups can modulate the pKa of the imidazole nitrogen, influencing its hydrogen bonding capabilities. Aromatic or heteroaromatic substitutions at these positions can introduce additional π-π stacking or hydrophobic interactions with the target protein.

The Sulfonanilide Linkage: More Than Just a Connector

The sulfonamide group is not merely a passive linker; it actively participates in target binding through hydrogen bonding. The N-H proton of the sulfonamide is a potent hydrogen bond donor, while the sulfonyl oxygens act as hydrogen bond acceptors. The geometry and flexibility of this linkage are crucial for orienting the imidazole and aniline rings optimally within the binding site.

The Aniline Ring: Tailoring Specificity and Potency

The substitution pattern on the aniline ring provides a powerful means to modulate the potency, selectivity, and pharmacokinetic properties of the derivatives.

  • Para-Substitution: Substituents at the para-position of the aniline ring often extend into a solvent-exposed region of the binding pocket. This position is ideal for introducing groups that can enhance solubility or provide additional interactions with the target.

  • Meta-Substitution: Meta-substituents can influence the orientation of the aniline ring within the binding pocket and can be used to probe for specific interactions with amino acid residues.

  • Ortho-Substitution: Ortho-substituents can induce a conformational twist in the aniline ring relative to the sulfonanilide linkage, which can be either beneficial or detrimental to binding, depending on the target's requirements.

The following table summarizes the general SAR trends observed for imidazole sulfonanilide derivatives based on available literature. It is important to note that these are general guidelines, and the optimal substitution pattern is highly target-dependent.

Molecular Region Modification General Impact on Activity Rationale
Imidazole Ring N-1 Alkylation (e.g., Methyl)Often increases potencyEnhances cell permeability and can provide favorable steric interactions.
C-2/C-4/C-5 Substitution (e.g., Phenyl, Halogen)Variable; can increase or decrease potencyIntroduces new interaction points (hydrophobic, halogen bonding) and alters electronics.[7]
Sulfonanilide Linkage Isosteric ReplacementGenerally reduces potencyThe sulfonamide motif is often crucial for key hydrogen bonding interactions.
Aniline Ring Para-substitution with electron-withdrawing groups (e.g., -Cl, -CF3)Often increases potencyCan enhance binding affinity through various interactions and improve metabolic stability.
Para-substitution with bulky groupsCan decrease potencyMay introduce steric hindrance within the binding pocket.
Ortho/Meta-substitutionVariable; highly target-dependentCan fine-tune the conformation and electronic properties for optimal target engagement.

Case Study: Imidazole Sulfonanilide Derivatives as Kinase Inhibitors

A significant area of research for imidazole sulfonanilide derivatives is their development as kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The imidazole scaffold is particularly well-suited for targeting the ATP-binding site of kinases.[3]

The structure-activity relationship for kinase inhibition often reveals the following key features:

  • The imidazole core frequently forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

  • The sulfonanilide linkage provides the necessary geometry to position the aniline ring in the hydrophobic pocket of the active site.

  • Substituents on the aniline ring can be optimized to maximize hydrophobic interactions and to achieve selectivity for a specific kinase over others.

The following diagram illustrates a generalized workflow for an SAR study focused on developing kinase inhibitors.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Start Lead Compound (Imidazole Sulfonanilide) Design Design Analogs (Vary Substituents) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Biochem_Assay Biochemical Kinase Assay (e.g., Luminescence-based) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., Phosphorylation Assay) Biochem_Assay->Cell_Assay Active Compounds SAR_Analysis Analyze SAR Data (Identify Key Features) Cell_Assay->SAR_Analysis Optimization Lead Optimization (Improve Potency/Selectivity) SAR_Analysis->Optimization Optimization->Design Iterative Cycles End Candidate Drug Optimization->End

Caption: A generalized workflow for structure-activity relationship (SAR) studies.[9]

Experimental Protocols for Biological Evaluation

To establish a robust SAR, it is essential to employ reliable and reproducible biological assays. For imidazole sulfonanilide derivatives targeting kinases, a combination of biochemical and cell-based assays is typically used.[10]

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[10]

Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the imidazole sulfonanilide derivatives in a suitable buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the purified recombinant kinase, a kinase-specific substrate peptide, and the test compound solution.

  • Reaction Initiation: Initiate the kinase reaction by adding a known concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of remaining ATP.[10]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[10]

Cell-Based Phosphorylation Assay

This assay assesses the inhibitory activity of the compounds in a more physiologically relevant cellular context.[10]

Principle: This assay measures the phosphorylation of a specific kinase substrate within cells. A decrease in substrate phosphorylation indicates inhibition of the upstream kinase.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of the imidazole sulfonanilide derivatives for a specific duration.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Immunoassay: Perform an immunoassay, such as an ELISA or Western blot, to detect the levels of both the phosphorylated substrate and the total amount of the substrate protein.

  • Quantification: Quantify the signals from the phospho-specific and total protein antibodies.

  • Normalization: Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the normalized phosphorylation levels against the inhibitor concentration.[10]

The following diagram illustrates the general principle of a kinase inhibition assay.

Kinase_Inhibition cluster_0 Kinase Reaction Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Imidazole Sulfonanilide Inhibitor Inhibitor->Kinase Binds to Active Site

Caption: General principle of kinase inhibition by an imidazole sulfonanilide derivative.

Conclusion: From Structure to Strategy

The structure-activity relationship of imidazole sulfonanilide derivatives is a multifaceted and dynamic field of study. A thorough understanding of how subtle structural modifications translate into significant changes in biological activity is paramount for the successful design of novel therapeutics. By systematically exploring the chemical space around the imidazole sulfonanilide scaffold and employing robust biological evaluation methods, researchers can unlock the full potential of this versatile class of compounds. The insights gained from SAR studies not only guide the optimization of lead compounds but also contribute to a deeper understanding of the molecular interactions that govern biological processes. This knowledge-driven approach is essential for accelerating the discovery and development of the next generation of innovative medicines.

References

  • BenchChem. (2025). Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. BenchChem.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • PMC. (n.d.). Sulfonanilide Derivatives in Identifying Novel Aromatase Inhibitors by Applying Docking, Virtual Screening, and MD Simulations Studies. PMC.
  • MDPI. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. MDPI.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Thermo Fisher Scientific. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. Thermo Fisher Scientific.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.
  • ResearchGate. (2026, January 6). Imidazole‒sulfonamide hybrid conjugate: A privilege scaffold with significant therapeutic potential. ResearchGate.
  • ResearchGate. (n.d.). SAR of imidazole–sulfonamide–pyrimidine derivatives (14a–14i and.... ResearchGate.
  • International Journal of Pharmaceutical Research and Applications. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. IJPRA.
  • BenchChem. (2025). exploring the potential of imidazole scaffolds in medicinal chemistry. BenchChem.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
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  • PubMed. (2025, August 16). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. PubMed.
  • Springer. (2022). Overview on Biological Activities of Imidazole Derivatives. Springer.
  • MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • IJSRED. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. IJSRED.
  • Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing.
  • PMC. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC.
  • PubMed. (2008, August 1). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. PubMed.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives. BenchChem.
  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. PMC.
  • PMC. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.
  • Journal of Pharma Insights and Research. (2025, February 5). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
  • PMC. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC.
  • LNCT University. (2023, July 1). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. LNCT University.
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  • PubMed. (2024, September 23). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed.
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Sources

An In-Depth Technical Guide to N-phenyl-1H-imidazole-4-sulfonamide as a Carbonic Anhydrase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the N-phenyl-1H-imidazole-4-sulfonamide scaffold as a promising framework for the design of novel carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a superfamily of metalloenzymes crucial to numerous physiological processes, and their inhibition has led to established therapies for glaucoma, epilepsy, and edema, with emerging applications in oncology and anti-obesity treatments.[1] This document delves into the mechanistic rationale behind the scaffold's design, proposing a viable synthetic route based on established organic chemistry principles. Furthermore, it outlines detailed protocols for the biological evaluation of these inhibitors using the gold-standard stopped-flow CO2 hydration assay. While specific inhibitory data for the N-phenyl-1H-imidazole-4-sulfonamide core is not yet extensively published, this guide synthesizes structure-activity relationship (SAR) insights from closely related imidazole-based sulfonamides to inform future drug discovery efforts. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and develop the next generation of selective and potent carbonic anhydrase inhibitors.

Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase Inhibition

The Carbonic Anhydrase Enzyme Superfamily

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and various biosynthetic pathways.[3] In humans, 15 different CA isoforms have been identified, exhibiting distinct tissue distribution, subcellular localization, and catalytic activities, making them attractive targets for therapeutic intervention.[2]

The Rationale for Novel Inhibitor Scaffolds

The sulfonamide group (R-SO₂NH₂) is the archetypal zinc-binding group for CA inhibitors, with clinically used drugs such as acetazolamide, dorzolamide, and brinzolamide all featuring this moiety.[4] These inhibitors function by coordinating to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle.[3] However, many first-generation sulfonamide inhibitors lack isoform selectivity, leading to off-target effects. This has spurred the development of new scaffolds that can exploit subtle differences in the active site cavities of the various CA isoforms to achieve greater selectivity and improved therapeutic profiles. The N-phenyl-1H-imidazole-4-sulfonamide scaffold represents a strategic design, combining the proven zinc-binding capability of the sulfonamide with the versatile imidazole ring system, which allows for extensive chemical modification to probe interactions with the wider active site.

The N-phenyl-1H-imidazole-4-sulfonamide Scaffold: Core Concepts

Structural Features and Rationale for Design

The N-phenyl-1H-imidazole-4-sulfonamide scaffold is a "tail-approach" design. This design philosophy partitions the inhibitor into two key domains:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety is the anchor, responsible for high-affinity binding to the catalytic Zn²⁺ ion at the bottom of the active site.

  • The "Tail": The N-phenyl-1H-imidazole portion extends away from the zinc ion, interacting with amino acid residues in the middle and outer regions of the active site cavity. Variations in these residues across different CA isoforms provide the basis for achieving isoform-selective inhibition.

The imidazole ring is a particularly attractive component of the tail due to its aromaticity, hydrogen bonding capabilities, and the relative ease with which substituents can be introduced at multiple positions. The N-phenyl group further extends the tail, offering a large surface for hydrophobic and van der Waals interactions and providing another site for chemical modification to fine-tune the inhibitor's properties.

Mechanism of Action: A Tale of Zinc Coordination and Tail Interactions

The inhibitory action of N-phenyl-1H-imidazole-4-sulfonamide derivatives is predicated on a two-part interaction within the CA active site.

  • Zinc Coordination: The sulfonamide nitrogen, in its deprotonated (anionic) form, forms a coordinate bond with the positively charged Zn²⁺ ion. This interaction is further stabilized by a network of hydrogen bonds, most notably with the side chain of the highly conserved threonine residue (Thr199 in CA II). This effectively blocks the binding and activation of water, halting the catalytic cycle.

  • Tail Interactions: The N-phenyl-1H-imidazole tail extends into a region of the active site that is lined with both hydrophobic and hydrophilic amino acid residues. By modifying the substitution pattern on the phenyl ring, it is possible to introduce moieties that can form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, or halogen bonds) with specific residues, thereby enhancing both potency and selectivity for a particular CA isoform.

G cluster_0 CA Active Site cluster_1 Inhibitor Scaffold ZN Zn²⁺ His94 His94 ZN->His94 His96 His96 ZN->His96 His119 His119 ZN->His119 Thr199 Thr199-OH Sulfonamide SO₂NH⁻ Sulfonamide->ZN Coordination Bond Sulfonamide->Thr199 H-Bond Imidazole Imidazole Ring Sulfonamide->Imidazole covalent bond Phenyl Phenyl Ring Imidazole->Phenyl N-C bond

Caption: Binding of the scaffold to the CA active site.

Synthesis and Characterization

While a specific, published synthesis for N-phenyl-1H-imidazole-4-sulfonamide was not identified in the surveyed literature, a plausible and efficient synthetic route can be proposed based on commercially available starting materials and well-established chemical transformations.[5]

Proposed Synthetic Pathway for N-phenyl-1H-imidazole-4-sulfonamide Derivatives

The most direct approach involves the reaction of a commercially available imidazole sulfonyl chloride with an appropriate aniline derivative.

G A 1H-Imidazole-4-sulfonyl chloride C N-(Substituted-phenyl)-1H- imidazole-4-sulfonamide A->C B Substituted Aniline (R-Ph-NH₂) B->C Solvent Pyridine or Et₃N in DCM/THF Solvent->C Base/Solvent

Caption: Proposed synthesis of the target scaffold.

This reaction is a standard nucleophilic substitution at the sulfonyl group, where the amino group of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Step-by-Step Synthetic Protocol
  • Dissolution: To a solution of the desired substituted aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) at 0 °C, add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 1H-imidazole-4-sulfonyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Characterization Techniques

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.

  • Elemental Analysis: To determine the elemental composition.

Biological Evaluation: In Vitro Inhibition of Carbonic Anhydrase Isoforms

The Stopped-Flow CO₂ Hydration Assay: A Detailed Protocol

The gold-standard method for determining the inhibitory potency of CAIs is the stopped-flow CO₂ hydration assay.[6] This technique measures the enzyme's ability to catalyze the hydration of CO₂, by monitoring the associated pH change with a colorimetric indicator.

Principle: In the presence of a pH indicator (e.g., Phenol Red), the H⁺ produced during CO₂ hydration causes a color change, which can be monitored spectrophotometrically. The initial rate of this color change is proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of the inhibitor, the inhibition constant (Ki) can be determined.

Experimental Workflow:

G Start Prepare Reagents: - CA Enzyme Solution - Buffer with pH Indicator - CO₂ Saturated Water - Inhibitor Stock Solutions Mix Rapidly Mix Enzyme/Inhibitor Solution with CO₂ Solution in Stopped-Flow Instrument Start->Mix Measure Monitor Absorbance Change (e.g., at 557 nm for Phenol Red) over time (10-100s) Mix->Measure Analyze Calculate Initial Velocity (Slope of initial linear phase) Measure->Analyze Plot Plot 1/Velocity vs. 1/[CO₂] (Lineweaver-Burk) or Velocity vs. [Inhibitor] Analyze->Plot End Determine Ki Plot->End

Caption: Workflow for the stopped-flow CA inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant human CA isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare serial dilutions of the N-phenyl-1H-imidazole-4-sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Execution:

    • The assay is performed in a stopped-flow spectrophotometer. One syringe contains the CA enzyme and the inhibitor at various concentrations in the buffered indicator solution. The other syringe contains the CO₂-saturated water.

    • The two solutions are rapidly mixed, and the change in absorbance is recorded over time.

  • Data Acquisition:

    • The initial rates of the reaction are determined from the linear portion of the absorbance vs. time curve for the first 5-10% of the reaction.

    • The uncatalyzed rate (in the absence of enzyme) is subtracted from the catalyzed rates.

Data Interpretation and Analysis

The inhibition constant (Ki) is typically determined by fitting the initial velocity data at different inhibitor and substrate concentrations to the Michaelis-Menten equation for competitive inhibition. The Ki value represents the concentration of inhibitor required to reduce the enzyme activity by half and is a measure of the inhibitor's potency.

Structure-Activity Relationships (SAR) and Molecular Insights

Insights from Analogous Imidazole-Based Sulfonamides

While specific SAR data for the N-phenyl-1H-imidazole-4-sulfonamide scaffold is emerging, valuable insights can be drawn from studies on closely related structures, such as tri-aryl imidazole-benzene sulfonamide hybrids. Studies on these analogs have revealed several key trends:

  • Importance of the Primary Sulfonamide: The presence of an unsubstituted -SO₂NH₂ group is crucial for high-potency inhibition, as it is required for coordination to the zinc ion.

  • Influence of Phenyl Ring Substitution: The position and nature of substituents on the N-phenyl ring significantly impact both potency and isoform selectivity. For instance, placing lipophilic, electron-donating groups at the ortho-position of the phenyl ring has been shown to enhance selectivity for the tumor-associated isoform CA IX over the ubiquitous CA II.

  • Role of the Imidazole Ring: The imidazole ring acts as a rigid scaffold to correctly orient the N-phenyl "tail" within the active site.

Quantitative SAR Data (from analogs)

The following table presents inhibition data for a series of analogous tri-aryl imidazole-benzene sulfonamide hybrids against four human CA isoforms, illustrating the impact of substitution on the N-phenyl ring. This data is representative of the type of information that would be generated for the N-phenyl-1H-imidazole-4-sulfonamide scaffold.

Compound IDN-Phenyl Substitution (Ar)hCA I Ki (μM)hCA II Ki (μM)hCA IX Ki (μM)hCA XII Ki (μM)
5a Phenyl>100>1001.38.5
5b 2-Cl-Phenyl>100>1000.44.8
5d 2-F-Phenyl>100>1000.55.5
5e 2-HO-Phenyl>100>1000.86.2
5g 2-MeO-Phenyl>100>1000.33.7
5h 4-MeO-Phenyl>100>1006.715.4
AAZ (Standard)0.250.0120.0250.005

Data adapted from Tanc, M. et al. (2021) for illustrative purposes.

This data clearly shows that these compounds are highly selective for the tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II. Furthermore, it highlights the significant increase in potency when a substituent is placed at the ortho- (2-) position of the phenyl ring compared to the para- (4-) position (compare 5g and 5h ).

Molecular Modeling and Docking Studies

Computational methods, such as molecular docking, are invaluable tools for visualizing the binding mode of inhibitors and rationalizing observed SAR trends. Docking studies of related imidazole-based sulfonamides into the active sites of various CA isoforms have confirmed the binding mode described in Section 3.2. These studies show the sulfonamide group anchored to the Zn²⁺ ion, while the substituted N-phenyl-imidazole tail projects towards the entrance of the active site, where it can interact with isoform-specific residues. These models are instrumental in guiding the design of new derivatives with improved potency and selectivity.

Therapeutic Potential and Future Directions

The development of novel CAI scaffolds like N-phenyl-1H-imidazole-4-sulfonamide is driven by the broad therapeutic potential of targeting specific CA isoforms.

Applications in Glaucoma

Inhibition of CA II and CA IV in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[4] This is a cornerstone of glaucoma therapy. Selective inhibitors could potentially offer a better side-effect profile than the currently used non-selective drugs.

Targeting Tumor-Associated Carbonic Anhydrase Isoforms in Oncology

The transmembrane isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and play a key role in regulating tumor pH, promoting cell proliferation, and metastasis.[7] Their limited expression in normal tissues makes them highly attractive targets for cancer therapy.[4] The development of selective CA IX/XII inhibitors is a very active area of research, and scaffolds like N-phenyl-1H-imidazole-4-sulfonamide, which show promise for selectivity towards these isoforms, are of great interest.

Neurological Disorders and Other Applications

CAIs are also used as anticonvulsants in the treatment of epilepsy and for the management of altitude sickness.[2] Research is ongoing into their potential for treating obesity (by targeting mitochondrial CA V) and other metabolic disorders.[1]

Future Perspectives for the Scaffold

The N-phenyl-1H-imidazole-4-sulfonamide scaffold holds considerable promise. Future work should focus on:

  • Synthesis and Screening: Synthesizing a library of derivatives with diverse substitutions on the N-phenyl ring and screening them against a broad panel of CA isoforms.

  • Structural Biology: Obtaining X-ray crystal structures of potent and selective inhibitors in complex with their target CA isoforms to definitively elucidate the binding mode and guide further design.

  • In Vivo Studies: Advancing lead compounds into animal models for relevant diseases (e.g., glaucoma, cancer) to assess their efficacy and pharmacokinetic properties.

Conclusion

The N-phenyl-1H-imidazole-4-sulfonamide scaffold represents a promising platform for the development of the next generation of carbonic anhydrase inhibitors. By combining the well-established zinc-binding properties of the sulfonamide group with a highly adaptable N-phenyl-imidazole tail, this scaffold offers the potential to create potent and, crucially, isoform-selective inhibitors. The synthetic accessibility and the clear, rational design principles make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, from glaucoma to cancer. The methodologies and insights presented in this guide provide a solid foundation for researchers to build upon and unlock the full therapeutic potential of this exciting class of molecules.

References

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Methodological & Application

Application Notes & Protocols: Strategic Coupling of Imidazole-4-Sulfonyl Chloride with Aniline for the Synthesis of N-Phenylimidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazole-Based Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including antimicrobials, diuretics, and anti-inflammatory drugs.[1][2] When incorporated with a heterocyclic scaffold such as imidazole, the resulting molecule often exhibits unique pharmacological properties, making it a privileged structure in drug discovery. The synthesis of N-phenylimidazole-4-sulfonamide via the coupling of imidazole-4-sulfonyl chloride and aniline is a key reaction for accessing this important class of compounds.[3]

This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and the underlying chemical principles. It is designed for researchers, scientists, and drug development professionals seeking to perform this synthesis with high efficiency, purity, and reproducibility.

Reaction Mechanism and Core Principles

The fundamental reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of aniline (the nucleophile) attacks the highly electrophilic sulfur atom of imidazole-4-sulfonyl chloride. This process forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a base, which is critical for driving the reaction to completion.[4][5]

Diagram of the Reaction Mechanism

Reaction_Mechanism Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack SulfonylChloride Imidazole-4-sulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Deprotonation (traps HCl) Product N-Phenylimidazole-4-sulfonamide Intermediate->Product Elimination of Cl⁻ HCl_Salt Base-HCl Salt

Caption: Reaction mechanism for sulfonamide formation.

Optimizing Reaction Conditions: A Scientist's Perspective

The success of this coupling reaction hinges on the careful selection and control of several key parameters. The choices are not arbitrary; they are grounded in the chemical properties of the reactants and intermediates.

Starting Material Integrity
  • Imidazole-4-sulfonyl chloride: This reagent is highly reactive and susceptible to hydrolysis by atmospheric moisture.[6][7] Its degradation to the corresponding sulfonic acid is a primary cause of reduced yield. Therefore, it is imperative to use the reagent from a freshly opened container or one that has been stored under anhydrous conditions (e.g., in a desiccator).

  • Aniline: The purity of the aniline is crucial. Oxidized impurities can lead to colored byproducts that complicate purification. Distillation of aniline before use is recommended for achieving the highest purity of the final product.

The Critical Role of the Base

A base is essential to neutralize the HCl generated during the reaction. Without a base, the HCl would protonate the aniline, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.

  • Pyridine: Often the base of choice. It serves a dual role as an acid scavenger and a nucleophilic catalyst, potentially accelerating the reaction.

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered base that is effective at scavenging HCl without competing in side reactions.[2]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used, particularly in greener solvent systems like polyethylene glycol (PEG) or in two-phase aqueous systems (a variation of the Schotten-Baumann reaction).[2][5][8]

Solvent Selection

The ideal solvent should be inert to the reactants and capable of dissolving them to ensure a homogeneous reaction mixture.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone are commonly used.[2][5] They are preferred because they do not have acidic protons that can react with the reagents and are effective at dissolving both the aniline and the sulfonyl chloride.

  • Sustainable Alternatives: For greener chemistry applications, deep eutectic solvents (DES) have been shown to be effective media for sulfonamide synthesis, often allowing for reactions at ambient temperature with high yields.[1]

Table 1: Summary of Common Reaction Parameters
ParameterRecommended ChoiceRationale & Key Considerations
Solvent Dichloromethane (DCM), THFAprotic, inert, good solubility for reactants. Anhydrous grade is essential.[5]
Base Pyridine, Triethylamine (TEA)Neutralizes HCl byproduct. Pyridine can also act as a catalyst. Use 1.2-1.5 equivalents.[2][4]
Temperature 0 °C to Room TemperatureInitial addition at 0 °C controls the exothermic reaction. Warming to RT drives it to completion.[4][5]
Stoichiometry Aniline (1.0 eq), Sulfonyl Chloride (1.0-1.05 eq)A slight excess of the sulfonyl chloride can ensure full conversion of the aniline. Avoid large excesses to prevent di-sulfonylation.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the moisture-sensitive imidazole-4-sulfonyl chloride.[6]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of N-phenylimidazole-4-sulfonamide.

Safety Precautions: Imidazole-4-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[9] Aniline is toxic. All operations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents
  • Imidazole-4-sulfonyl chloride (1.0 eq)

  • Aniline (1.0 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Procedure
  • Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reagent Addition: Under an inert atmosphere, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve imidazole-4-sulfonyl chloride (1.05 eq) in a minimum amount of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred aniline/pyridine mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.[10]

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenylimidazole-4-sulfonamide.[11]

Diagram of the Experimental Workflow

Caption: General workflow for the sulfonamide synthesis.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of imidazole-4-sulfonyl chloride. 2. Incomplete reaction. 3. Aniline was protonated and deactivated.1. Ensure strictly anhydrous conditions; use fresh reagent. 2. Increase reaction time or apply gentle heat (e.g., 40 °C). 3. Confirm sufficient base was added (at least 1.1 eq).
Multiple Products on TLC 1. Di-sulfonylation of aniline. 2. Side reactions involving impurities.1. Add sulfonyl chloride slowly at 0 °C; use a 1:1 stoichiometry.[5] 2. Purify starting materials (distill aniline).
Difficult Purification 1. Product is an oil and won't crystallize. 2. Streaking on silica gel column.1. Attempt purification by column chromatography.[5] 2. Add a small amount of TEA or acetic acid to the chromatography eluent to suppress streaking.

Conclusion

The coupling of imidazole-4-sulfonyl chloride with aniline is a robust and reliable method for synthesizing N-phenylimidazole-4-sulfonamide, a valuable scaffold for pharmaceutical research. Success in this synthesis is predicated on an understanding of the underlying reaction mechanism and meticulous control over experimental conditions, particularly the exclusion of moisture and the strategic use of a base. By following the detailed protocol and troubleshooting guide provided, researchers can confidently and efficiently produce these important compounds for further investigation.

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  • Li, J., et al. (2020). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Synthetic Communications, 51(16), 2411-2443. Available at: [Link]

  • Zhang, W. (2013). Preparation method of 4-phenylimidazole. Chinese Patent No. CN103450089B.

Sources

Procedure for microwave-assisted synthesis of N-phenyl sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Phenyl Sulfonamides

Executive Summary

The sulfonamide moiety (


) is a pharmacophore of immense clinical significance, serving as the structural backbone for antibiotics (sulfamethoxazole), carbonic anhydrase inhibitors (acetazolamide), and anti-inflammatory agents (celecoxib). Conventional synthesis involves the nucleophilic attack of an amine on a sulfonyl chloride, a process often plagued by long reaction times (2–12 hours), the requirement for toxic chlorinated solvents (DCM, chloroform), and tedious purification due to side reactions like hydrolysis.

This guide details two Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to under 10 minutes while improving yields to >90%. These methods utilize "Green Chemistry" principles—specifically "on-water" reactants and solvent-free solid supports—to eliminate hazardous waste streams while maximizing throughput in drug discovery workflows.

Scientific Foundation & Mechanism

Reaction Mechanism

The formation of N-phenyl sulfonamides follows a nucleophilic substitution pathway. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion. A base is required to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (dielectric heating).

  • Dipolar Polarization: Polar molecules (water, sulfonyl chloride) align with the oscillating electric field, generating heat through molecular friction.

  • The "On-Water" Effect: In Protocol A, the reaction occurs at the organic-water interface. Water absorbs microwave energy efficiently, creating localized superheating at the interface where the hydrophobic reactants congregate, significantly accelerating the rate beyond what Arrhenius kinetics predict for the bulk temperature.

ReactionMechanism R1 Sulfonyl Chloride (R-SO2-Cl) TS Tetrahedral Intermediate R1->TS Nucleophilic Attack R2 Aniline/Amine (R'-NH2) R2->TS Prod N-Phenyl Sulfonamide (R-SO2-NH-R') TS->Prod Elimination Byprod HCl (Neutralized by Base) TS->Byprod

Figure 1: Mechanistic pathway of sulfonamide formation. The base (not shown) scavenges the HCl byproduct to drive the reaction to completion.

Experimental Protocols

Protocol A: Aqueous "On-Water" Synthesis (Green Method)

Best for: Scale-up, hydrophobic amines, and minimizing organic solvent waste.

Reagents:

  • Substituted Aniline (1.0 mmol)

  • Aryl Sulfonyl Chloride (1.2 mmol)

  • Sodium Carbonate (

    
    ) or Sodium Acetate (1.2 mmol)
    
  • Distilled Water (2–3 mL)

Procedure:

  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, suspend the aniline and sulfonyl chloride in water.

  • Base Addition: Add the solid

    
    . Note: Evolution of 
    
    
    
    may occur; allow to settle before sealing.
  • Irradiation: Seal the vial. Place in the microwave reactor (single-mode).

    • Settings:

      • Temperature: 80°C

      • Power: Dynamic (Max 50W to maintain temp)

      • Hold Time: 2–5 minutes

      • Stirring: High

  • Workup: Cool the vial to room temperature (compressed air cooling). The product will often precipitate as a solid.

  • Purification: Filter the solid, wash with water (

    
    ) to remove salts and unreacted acid, and dry. Recrystallize from Ethanol/Water if necessary.
    
Protocol B: Solvent-Free Solid Support (Basic Alumina)

Best for: Acid-sensitive substrates and rapid parallel synthesis.

Reagents:

  • Substituted Aniline (1.0 mmol)

  • Aryl Sulfonyl Chloride (1.0 mmol)

  • Basic Alumina (Activity I, ~0.5 – 1.0 g)

Procedure:

  • Adsorption: Dissolve the amine and sulfonyl chloride in a minimal amount of volatile solvent (e.g., 1 mL acetone or DCM). Add the Basic Alumina.[1]

  • Evaporation: Stir well and evaporate the solvent under reduced pressure (rotary evaporator) or air stream until a free-flowing dry powder remains.

  • Irradiation: Transfer the powder into a microwave vial (open vessel or loosely capped to allow pressure release if residual solvent exists).

    • Settings:

      • Power: Constant 150–200W (Pulse mode recommended to prevent overheating)

      • Time: 1–3 minutes (intermittent irradiation, e.g., 30 sec on, 10 sec off)

  • Extraction: Cool the alumina. Add Ethyl Acetate or Ethanol (10 mL) and stir for 2 minutes to desorb the product.

  • Purification: Filter to remove the alumina. Evaporate the filtrate to obtain the pure sulfonamide.

Workflow Visualization

Workflow cluster_0 Protocol A: Aqueous cluster_1 Protocol B: Solid Support A1 Mix Reagents in Water A2 Add Base (Na2CO3) A3 MW Irradiation 80°C, 2-5 min A4 Cool & Filter Precipitate B1 Dissolve Reagents + Basic Alumina B2 Evaporate Solvent (Dry Powder) B3 MW Irradiation Pulse Mode, 1-3 min B4 Extract with EtOAc & Evaporate

Figure 2: Operational workflow for Aqueous (Protocol A) and Solid-Support (Protocol B) synthesis.

Comparative Data: Microwave vs. Conventional

The following data summarizes the efficiency gains when switching from thermal reflux to microwave irradiation for the synthesis of


-phenyl benzenesulfonamide derivatives.
ParameterConventional Thermal RefluxMicrowave Protocol (Aqueous)Microwave Protocol (Alumina)
Solvent Pyridine / DCMWaterNone (Solid Support)
Temperature 40–110°C80°C~100°C (Internal)
Reaction Time 3.0 – 8.0 Hours2 – 5 Minutes 1 – 3 Minutes
Yield 65 – 78%88 – 96% 85 – 94%
Purification Extraction + ChromatographyFiltration + WashExtraction
E-Factor (Waste) High (Solvent intensive)Very Low (Water only)Low

Data aggregated from Polshettiwar et al. [1] and Kidwai et al. [2].

Troubleshooting & Optimization

  • Hydrolysis of Sulfonyl Chloride:

    • Symptom:[1][2][3][4][5][6][7][8] Low yield, presence of sulfonic acid.

    • Cause: Sulfonyl chlorides are moisture sensitive.

    • Fix: In Protocol A (Aqueous), ensure the amine is added before the base to prioritize the aminolysis over hydrolysis. The reaction rate of the amine with the sulfonyl chloride under MW conditions is significantly faster than the hydrolysis rate.

  • Pressure Buildup:

    • Symptom:[1][2][3][4][5][6][7][8] Vial venting or rupture.

    • Fix: Use a dedicated microwave reactor with active pressure monitoring. Do not fill vials >50% volume. For Protocol B, ensure the powder is completely dry before irradiation to prevent rapid solvent expansion.

  • Incomplete Reaction:

    • Fix: Increase temperature by 10°C increments. Avoid extending time beyond 10 minutes, as this promotes degradation.

References

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews.

  • Kidwai, M., et al. (2005). "Solvent-free synthesis of sulfonamides using basic alumina under microwave irradiation." Catalysis Communications.

  • De Luca, L., & Giacomelli, G. (2008).[2] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry.

  • Zare, A., et al. (2009). "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[9] Journal of the Iranian Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Hub: Preventing Precipitation of N-phenyl-1H-imidazole-4-sulfonamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-phenyl-1H-imidazole-4-sulfonamide. We understand that managing the solubility of this compound is a critical challenge for achieving reliable and reproducible experimental results. Due to its chemical structure, which combines a hydrophobic phenyl ring with a weakly acidic sulfonamide group, this molecule is prone to precipitation in neutral or acidic aqueous media.

This guide is designed to provide you, our fellow researchers and drug development professionals, with not just protocols, but a foundational understanding of why precipitation occurs and how to strategically prevent it. Our goal is to empower you to troubleshoot issues effectively and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered with N-phenyl-1H-imidazole-4-sulfonamide.

Q1: Why is my compound crashing out of my aqueous buffer? A1: Precipitation is most often due to the low intrinsic water solubility of the neutral form of the molecule. Sulfonamides are weak acids, and their solubility is highly dependent on pH.[1][2] In solutions with a pH near or below the pKa of the sulfonamide group, the compound exists predominantly in its less soluble, un-ionized form, leading to precipitation.[1][3]

Q2: What is the fastest and most effective way to increase its solubility? A2: Adjusting the pH of your aqueous solution is the most direct method. By raising the pH to be 1-2 units above the compound's pKa, you deprotonate the sulfonamide nitrogen, forming a much more soluble anionic salt.[1][4][5] For most sulfonamides, a pH of 7.5 to 8.0 significantly increases solubility.[1]

Q3: Can I just dissolve it in an organic solvent like DMSO and then add it to my buffer? A3: Yes, this is a common strategy using a co-solvent system.[4][6] However, be cautious. While the compound will readily dissolve in solvents like DMSO, ethanol, or PEG 400, adding this stock solution to an aqueous buffer can cause immediate precipitation if the final concentration of the organic solvent is too low to maintain solubility.[7][8] This is a primary cause of low bioavailability or failed experiments.[9][10]

Q4: Is heating the solution a good strategy to get the compound to dissolve? A4: Heating can temporarily increase solubility and the rate of dissolution, but it is a risky approach. As the solution cools back to ambient temperature for your experiment, it will become supersaturated, and the compound will likely precipitate out, often in an uncontrolled manner. This can lead to inconsistent results and is not recommended for creating stable solutions.

Troubleshooting Guide: Diagnosing & Solving Precipitation

Use this section to identify the specific precipitation issue you are facing and find targeted solutions.

Problem 1: Precipitate forms immediately upon adding the solid compound to an aqueous buffer.
  • Likely Cause: The pH of your buffer is too low, favoring the insoluble, neutral form of the molecule. The buffer lacks sufficient solubilizing power for the concentration you are targeting.

  • Solution Path:

    • Primary Recommendation (pH Adjustment): Do not add the solid directly to the final buffer. Instead, prepare a concentrated stock solution by first suspending the solid in a small amount of water and then adding a base (e.g., 0.1 M NaOH) dropwise until the solid dissolves completely. This creates the soluble salt form. From this stock, you can make dilutions into your final, pH-adjusted buffer. See Protocol 1 for a detailed methodology.

    • Alternative (Co-solvent): If pH modification is not possible for your experiment, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. See Protocol 2 . Crucially, determine the maximum amount of this stock that can be added to your buffer without causing precipitation (the "dilution capacity").

Problem 2: The solution is clear initially but becomes cloudy or forms a precipitate after minutes or hours.
  • Likely Cause: This indicates the formation of a supersaturated solution that is not stable over time. This can happen if the final pH is too close to the compound's pKa or if the concentration is just at the edge of its solubility limit in the chosen solvent system.

  • Solution Path:

    • Re-evaluate pH: Ensure the final pH of your solution is sufficiently alkaline (ideally >8.0) to maintain the compound in its ionized, soluble state.[1][5]

    • Reduce Final Concentration: Your target concentration may be too high for the current formulation. Reduce the concentration by 25-50% and observe if stability improves.

    • Incorporate a Stabilizer: Consider adding a solubilizing excipient like a cyclodextrin (see Protocol 3 ) or a non-ionic surfactant (e.g., Polysorbate 80 at 0.1-0.5%) to the formulation. These agents can help stabilize the dissolved compound and inhibit crystal growth.[10][11]

Problem 3: Precipitation occurs when diluting a concentrated stock solution into the final aqueous medium.
  • Likely Cause: This is a classic co-solvent problem. The percentage of the organic solvent in the final solution is too low to keep the compound dissolved.[7][8]

  • Solution Path:

    • Optimize Co-solvent Percentage: Determine the minimum percentage of co-solvent required in the final solution. You may need to increase the co-solvent concentration in your final buffer.

    • Lower the Stock Concentration: A less concentrated stock solution means you will be adding a smaller volume of it, which might be better tolerated by the aqueous buffer.

    • Change the Dilution Method: Add the stock solution to the buffer slowly while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that trigger precipitation.

Visual Troubleshooting Workflow

The following diagram provides a logical decision tree to guide you from the observation of precipitation to an effective solution.

G start Precipitation Observed q1 When does it occur? start->q1 a1_1 Immediately on adding solid to buffer q1->a1_1 Immediate a1_2 After some time in solution q1->a1_2 Delayed a1_3 When diluting organic stock q1->a1_3 On Dilution sol1 Cause: Low pH / Low Solubility Solution: 1. Use pH Adjustment (Protocol 1) 2. Use Co-solvent (Protocol 2) a1_1->sol1 sol2 Cause: Supersaturation / Instability Solution: 1. Increase final pH further 2. Reduce concentration 3. Add stabilizer (Protocol 3) a1_2->sol2 sol3 Cause: Co-solvent crash-out Solution: 1. Lower stock concentration 2. Increase co-solvent % in final buffer 3. Add stock slowly with mixing a1_3->sol3

Caption: A flowchart to diagnose the cause of precipitation and identify the correct solution path.

In-Depth Methodologies & Protocols
Protocol 1: pH-Controlled Solubilization

This method leverages the acidic nature of the sulfonamide group to create a soluble salt. It is the preferred method when the final experimental pH can be maintained above neutral.

Methodology:

  • Weigh Compound: Accurately weigh the required amount of N-phenyl-1H-imidazole-4-sulfonamide powder.

  • Initial Suspension: Add the powder to a volume of purified water that is approximately 50-70% of your final desired stock volume. The compound will not dissolve at this stage.

  • Base Titration: While stirring, add 0.1 M NaOH solution drop by drop. Observe the suspension carefully. Continue adding drops until all the solid material has dissolved and the solution is completely clear.

  • pH Measurement & Adjustment: Use a calibrated pH meter to check the pH of the stock solution. It should be alkaline. If necessary, adjust to a target pH (e.g., 9.0) for maximum stability.

  • Final Volume Adjustment: Add purified water to reach the final desired stock volume and mix thoroughly.

  • Quality Control: Before use, dilute a small aliquot of the stock into your final experimental buffer to ensure no precipitation occurs at the working concentration.

Protocol 2: Co-solvent System Preparation

Use this method when pH modification is not feasible. The key is to find a balance between stock concentration and the amount of co-solvent tolerated by the final aqueous solution.

Methodology:

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • Dissolution: Add the weighed powder to the chosen co-solvent and vortex or sonicate until fully dissolved. Start with a reasonably high concentration (e.g., 10-50 mM).

  • Determine Dilution Capacity (Critical Step):

    • Set up a series of test tubes with your final aqueous buffer.

    • Add increasing volumes of your co-solvent stock solution to each tube (e.g., 1 µL, 2 µL, 5 µL, 10 µL per 1 mL of buffer).

    • Mix and observe immediately and after 30 minutes for any signs of cloudiness or precipitation.

    • The highest volume of stock that results in a stable, clear solution determines your maximum working concentration.

  • Working Solution Preparation: Prepare your experimental samples by adding the stock solution to the aqueous medium at a volume below the determined limit, ensuring slow addition with vigorous mixing.

Protocol 3: Solubility Enhancement with β-Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. This is an excellent method for increasing solubility without drastic pH changes or high concentrations of organic solvents.

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve a molar excess (typically 2-5x) of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.

  • Add Compound: Add the weighed N-phenyl-1H-imidazole-4-sulfonamide powder directly to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Clarification: After the incubation period, centrifuge or filter the solution through a 0.22 µm filter to remove any small amount of undissolved material.

  • Quantification: Use an appropriate analytical method (e.g., HPLC-UV) to determine the final concentration of the dissolved compound in the clarified solution.

Scientific Principles: Understanding the "Why"

A deeper understanding of the underlying chemical principles will allow for more robust experimental design.

The Role of pKa and pH in Sulfonamide Solubility

Sulfonamides (-SO₂NH-) are weak acids. The hydrogen on the sulfonamide nitrogen can dissociate, leaving a negatively charged anion. The equilibrium between the neutral (insoluble) and anionic (soluble) forms is governed by the solution's pH, as described by the Henderson-Hasselbalch equation.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Insoluble R-SO₂NH-R' (Neutral) LOW SOLUBILITY Soluble [R-SO₂N-R']⁻ + H⁺ (Anionic Salt) HIGH SOLUBILITY Insoluble->Soluble  pH > pKa   Soluble->Insoluble  pH < pKa  

Caption: The effect of pH on the ionization and solubility of N-phenyl-1H-imidazole-4-sulfonamide.

When the pH is significantly lower than the pKa, the equilibrium shifts to the left, favoring the protonated, neutral form, which readily precipitates. When the pH is raised above the pKa, the equilibrium shifts to the right, favoring the deprotonated, anionic form, which is much more soluble in water.[1][2][3]

How Co-solvents Modify the Solvent Environment

Water is a highly polar solvent that forms strong hydrogen bonds. Hydrophobic molecules like N-phenyl-1H-imidazole-4-sulfonamide disrupt this network and are consequently expelled, leading to low solubility. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent mixture.[6][12] By doing so, they lower the energy penalty for solvating a hydrophobic molecule, thereby increasing its solubility.[4][7]

Data Summary Table

This table summarizes the common strategies and provides key insights for their application.

StrategyMechanism of ActionAdvantagesDisadvantages & Key Considerations
pH Adjustment Converts the weak acid to its highly soluble salt form.[1]Highly effective, uses simple reagents, cost-effective.Requires the final experiment to be compatible with an alkaline pH.
Co-solvents Reduces the polarity of the aqueous medium.[6][12]Can achieve very high stock concentrations.High risk of precipitation upon dilution. [7][8] Potential for solvent toxicity in biological assays.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic part of the molecule.[13]Biocompatible, effective at near-neutral pH.Molar excess is required, which can increase viscosity and cost.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.[9][11]Effective at low concentrations.Can interfere with some biological assays (e.g., membrane-based studies).
References
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]

  • PubMed. (2002, April 23). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Available from: [Link]

  • Taylor & Francis Online. (2011, August 3). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Available from: [Link]

  • Journal of Pharmaceutical Research and Reports. (2025, June 28). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]

  • Ovid. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Available from: [Link]

  • CONICET. (2010). Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods. Available from: [Link]

  • MWI Animal Health. pH and the Solubility of Antimicrobials in Drinking Water. Available from: [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. Available from: [Link]

  • Karger Publishers. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 12). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]

  • PubMed. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Available from: [Link]

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available from: [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • PMC. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • MDPI. (2023, July 5). Combining Polymer and Cyclodextrin Strategy for Drug Release of Sulfadiazine from Electrospun Fibers. Available from: [Link]

  • PubChem. N-[4-(difluoromethoxy)phenyl]-1-methyl-1H-imidazole-4-sulfonamide. Available from: [Link]

  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Available from: [Link]

  • ResearchGate. (2025, August 7). Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. Available from: [Link]

  • ResearchGate. Calculated solubilities of sulfonamides investigated. Available from: [Link]

  • PMC. Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. Available from: [Link]

  • MDPI. (2021, November 13). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Available from: [Link]

  • ACS Publications. (2022, December 21). Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. Available from: [Link]

  • RSC Publishing. Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Available from: [Link]

  • ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available from: [Link]

  • PMC. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Available from: [Link]

  • PubChemLite. 1h-imidazole-4-sulfonamide, n-[3-{(4-hydroxy-2-oxo-5,5-dipropyl-2,5-dihydro-3-furanyl)-methyl)-phenyl]-1-methyl. Available from: [Link]

  • Wikipedia. Imidazole. Available from: [Link]

  • Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Available from: [Link]

  • IJIRT Journal. Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. Available from: [Link]

  • Chemsrc. (2025, September 23). 4-phenyl-1-(triphenylmethyl)-1H-imidazole. Available from: [Link]

  • ResearchGate. (2025, August 10). Solubility prediction of sulfonamides at various temperatures using a single determination. Available from: [Link]

  • Chem-Impex. N,N-Dimethyl-1H-imidazole-1-sulfonamide. Available from: [Link]

Sources

Technical Support Center: Stability of N-phenyl-1H-imidazole-4-sulfonamide

[1]

Executive Summary & Compound Profile

N-phenyl-1H-imidazole-4-sulfonamide acts as a privileged scaffold in medicinal chemistry, often utilized in the development of Carbonic Anhydrase (CA) inhibitors and Protein Histidine Phosphatase (PHP) inhibitors .[1][2] While the sulfonamide bond itself is chemically robust, the compound's amphoteric imidazole ring creates specific solubility and stability challenges in physiological buffers (pH 7.4).

Key Stability Verdict: The compound is chemically stable in cell culture media for standard incubation periods (24–72 hours). The primary "stability" failure mode is physical instability (precipitation) rather than chemical degradation.

Physicochemical Data Table
PropertyValue / CharacteristicImpact on Cell Culture
CAS Number 1180543-43-4Unique Identifier
Molecular Weight 223.25 g/mol Small molecule, cell-permeable
Solubility (Water) Low (< 100 µM est.)[1]High Risk: Requires organic co-solvent (DMSO)
Solubility (DMSO) High (> 50 mM)Ideal for stock solutions
pKa (Imidazole) ~5.5 - 6.5 (Calculated)Largely neutral at pH 7.4, reducing aqueous solubility
Hydrolytic Stability HighResistant to breakdown in PBS/DMEM

Critical Stability Mechanisms

To understand why this compound behaves as it does, we must look at its molecular equilibria in solution.

Graphviz Diagram: Solubility & Protonation Equilibrium

The following diagram illustrates the pH-dependent states of the compound, highlighting why precipitation occurs at physiological pH.

Gcluster_statesMolecular States in Aqueous MediaStockDMSO Stock(Solubilized)MediaCell Media(pH 7.4)Stock->MediaDilution (1:1000)NeutralNeutral Form(Predominant at pH 7.4)LOW SolubilityMedia->NeutralThermodynamicEquilibriumCationCationic Form(Protonated Imidazole)High Solubility(pH < 5)Cation->Neutral-H+ (pKa ~6)Neutral->Cation+H+AnionAnionic Form(Deprotonated Sulfonamide)High Solubility(pH > 10)Neutral->Anion-H+ (pKa ~10)PrecipitatePrecipitate / Crystal(Bio-unavailable)Neutral->PrecipitateSaturationLimit ExceededAnion->Neutral+H+

Caption: At pH 7.4, the imidazole ring loses its positive charge, leading to a neutral, hydrophobic species prone to precipitation.

Troubleshooting Guide

Use this matrix to diagnose issues in your experiments.

Symptom Probable Cause Corrective Action
Crystals visible in wells immediately after dosing.[1]"Crash-out" Precipitation: Rapid dilution of DMSO stock into aqueous media caused local supersaturation.[1]Protocol Adjustment: Pre-dilute stock in intermediate media (e.g., 2x concentration) with vigorous vortexing before adding to cells. Keep DMSO < 0.5%.
Loss of Potency (IC50 shifts right) over 24h.Non-Specific Binding: The hydrophobic phenyl ring binds to Albumin (BSA/FBS) or plasticware.Optimization: Reduce FBS concentration (if possible) or use low-binding plates. Verify concentration via LC-MS.
Cell Toxicity in vehicle control or treated cells.DMSO Toxicity or Off-Target Effect: Imidazole sulfonamides can inhibit Carbonic Anhydrase, altering intracellular pH.Control Check: Ensure DMSO < 0.1%. Check if media pH changes (color change in phenol red) due to CA inhibition.
Inconsistent Replicates Micro-precipitation: Invisible aggregates forming in the dosing solution.Filtration: Do NOT filter dosing solutions (drug binds to filter). Instead, sonicate the dosing solution for 5 mins before use.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To ensure the compound remains in solution during storage.

  • Weighing: Weigh 5–10 mg of N-phenyl-1H-imidazole-4-sulfonamide powder.

  • Solvent: Add sterile, anhydrous DMSO to achieve a 50 mM concentration.

    • Note: Avoid Ethanol; solubility is significantly lower.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (or polypropylene tubes). Store at -20°C.

    • Stability:[3] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).[1]

Protocol B: "Step-Down" Dilution for Cell Culture

Purpose: To prevent precipitation shock when moving from 100% DMSO to aqueous media.[1]

  • Start: 50 mM DMSO Stock.

  • Intermediate Step: Dilute 1:10 into 100% DMSO (not water) to make a 5 mM working stock.

  • Media Prep: Prepare cell culture media (e.g., DMEM + 10% FBS) pre-warmed to 37°C.

  • Final Dosing: Add 1 µL of 5 mM stock to 1 mL of media (Final: 5 µM, 0.1% DMSO) while vortexing the media .

    • Critical: Never add water/buffer directly to the DMSO stock. Always add the stock to the large volume of media.

Frequently Asked Questions (FAQ)

Q: Is this compound light sensitive? A: Sulfonamides can be susceptible to photodegradation over long periods, but N-phenyl-1H-imidazole-4-sulfonamide is relatively stable.[1] However, as a precaution against radical formation (common with phenyl-nitrogen compounds), handle under low light or store in amber tubes.

Q: Can I use this compound in serum-free media? A: Yes, but be cautious. Serum proteins (Albumin) act as a buffer for hydrophobic drugs, keeping them solubilized (albeit bound).[1] In serum-free media, the risk of precipitation increases significantly. Reduce the maximum concentration tested by 2-fold if switching to serum-free conditions.[1]

Q: Does the imidazole ring affect media pH? A: At typical drug concentrations (1–10 µM), the buffering capacity of the imidazole is negligible compared to the bicarbonate/HEPES in the media. However, if the compound inhibits Carbonic Anhydrase (a known target for this class), the cells' ability to regulate their own pH may be compromised, leading to intracellular acidification.

References

  • PubChem. (n.d.). N-Phenyl-1H-imidazole-4-sulfonamide (Compound).[1][2][4][5][6] National Library of Medicine. Retrieved from [Link][1]

  • Eldorado Repository. (2015). Design, Synthesis and Evaluation of PHP Inhibitors. TU Dortmund University. (Discusses solubility and CA activity of imidazole-sulfonamide analogs). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Mechanochemical synthesis of aromatic sulfonamides. (Details synthesis and characterization of N-phenyl-imidazole sulfonamide derivatives). Retrieved from [Link]

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Imidazole Sulfonamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Imidazole sulfonamides, a critical class of pharmaceuticals, present unique analytical challenges due to the diverse polarity of potential impurities. Process-related impurities can range from non-polar synthesis byproducts to highly polar unreacted starting materials like imidazole derivatives. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation and retention of these varied impurities, supported by experimental data and protocols.

The Dichotomy of Impurity Polarity in Imidazole Sulfonamides

The core challenge in developing a single HPLC method for an imidazole sulfonamide and its impurities lies in the wide range of polarities. The parent API, often a relatively large and moderately polar molecule, is well-suited for Reversed-Phase HPLC (RP-HPLC). However, potential starting materials, such as imidazole or substituted imidazoles (e.g., 4-methylimidazole), are small, highly polar molecules. These polar impurities exhibit little to no retention on traditional C18 or C8 columns, often eluting in the void volume, making accurate quantification impossible.

This guide will compare two orthogonal HPLC approaches:

  • Reversed-Phase HPLC (RP-HPLC): The workhorse for assay and moderately polar to non-polar impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful alternative for retaining and separating highly polar impurities.

To illustrate these principles, we will use Celecoxib , a well-known diaryl-substituted pyrazole-imidazole-containing sulfonamide, as a model compound. Its process-related impurities include both relatively non-polar structural isomers and potential polar precursors.

Comparative Analysis of HPLC Retention Times

The choice of chromatographic mode is dictated by the physicochemical properties of the impurities of interest. The following sections compare the retention behavior of celecoxib and its impurities under both RP-HPLC and HILIC conditions.

Reversed-Phase HPLC (RP-HPLC) for Celecoxib and its Non-Polar/Moderately Polar Impurities

RP-HPLC is the standard for the analysis of the celecoxib API and its less polar impurities. The separation is driven by hydrophobic interactions between the analytes and the non-polar stationary phase.

Experimental Data Summary: RP-HPLC of Celecoxib Impurities

The following table summarizes typical retention time data for celecoxib and its process-related impurities on a C18 column. This data is synthesized from established methods in the literature[1][2].

CompoundRetention Time (min)Relative Retention Time (RRT)
Impurity C (Positional Isomer)7.590.42
Impurity A (Positional Isomer)8.070.45
Impurity B11.890.66
Impurity D16.320.91
Celecoxib (API) 17.87 1.00

Note: Retention times are illustrative and can vary based on specific instrument conditions and column batches.

Causality Behind the Method:

The choice of a C18 stationary phase provides strong hydrophobic interactions with the relatively large, non-polar celecoxib molecule and its structural isomers. The mobile phase, a mixture of aqueous buffer and acetonitrile, allows for the modulation of retention. Less polar impurities (like the isomers) have a stronger affinity for the stationary phase and thus have longer retention times than highly polar compounds, but are still eluted effectively by the organic component of the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Impurities

For highly polar impurities, such as unreacted imidazole or methylimidazole starting materials, RP-HPLC is ineffective. HILIC provides a solution by using a polar stationary phase and a mobile phase with a high concentration of organic solvent. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.

Experimental Data Summary: HILIC of Polar Imidazole Impurities

The following table presents representative retention data for polar imidazole impurities using a HILIC column, based on a common application for these types of analytes[3].

CompoundRetention Time (min)
Imidazole (Internal Standard)4.5
4-Methylimidazole 6.2
2-Methylimidazole 7.1

Note: These compounds would typically elute in the void volume (under 1 minute) on a standard RP-HPLC C18 column under typical gradient conditions.

Causality Behind the Method:

In HILIC, the polar stationary phase (e.g., amide, polyol, or bare silica) adsorbs water from the mobile phase (which is high in organic content, like acetonitrile). Polar analytes, like 2- and 4-methylimidazole, partition into this immobilized aqueous layer and are retained. The elution is typically achieved by increasing the water content in the mobile phase, which increases its polarity and displaces the analytes from the stationary phase. This mechanism is essentially the opposite of RP-HPLC, providing orthogonal selectivity.

Detailed Experimental Protocols

The following protocols are representative methods for the analysis of imidazole sulfonamide impurities using RP-HPLC and HILIC.

Protocol 1: RP-HPLC for Celecoxib and Non-Polar/Moderately Polar Impurities

This method is based on established and validated procedures for celecoxib impurity profiling[1].

Step-by-Step Methodology:

  • Instrumentation:

    • HPLC system with UV or PDA detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 0.01 M Phosphate Buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a 45:55 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 250 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the imidazole sulfonamide sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample and record the chromatogram for a sufficient runtime to elute all impurities and the main peak.

    • Identify impurities based on their relative retention times with respect to the main API peak.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh API Sample dissolve Dissolve in Mobile Phase (1 mg/mL) weigh->dissolve inject Inject 20 µL onto C18 Column dissolve->inject separate Isocratic Elution (ACN/Buffer) inject->separate detect UV Detection at 250 nm separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities by RRT integrate->identify quantify Quantify Impurities identify->quantify

Caption: RP-HPLC workflow for imidazole sulfonamide impurity analysis.

Protocol 2: HILIC for Polar Imidazole Impurities

This protocol is a representative method for the analysis of small, polar imidazole-based impurities[3].

Step-by-Step Methodology:

  • Instrumentation:

    • UHPLC or HPLC system, preferably coupled with a mass spectrometer (MS) for sensitive detection, or a UV detector.

  • Chromatographic Conditions:

    • Column: HILIC column, such as a CORTECS HILIC or an InfinityLab Poroshell 120 HILIC-OH5 (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • Start with a high percentage of Mobile Phase B (e.g., 95%).

      • Run a gradient to increase the percentage of Mobile Phase A to elute the polar compounds.

      • A typical gradient might be from 5% to 40% Mobile Phase A over 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Detection: MS (in SIR or MRM mode) or UV at a low wavelength (e.g., 210 nm).

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (high acetonitrile content). A 90:10 acetonitrile:water mixture is a good starting point.

  • Analysis:

    • Inject the sample. It is crucial to allow for sufficient column equilibration time between injections to ensure reproducible retention times, as HILIC columns can take longer to equilibrate than RP columns[4].

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Processing dissolve Dissolve Sample in High ACN Solvent inject Inject onto HILIC Column dissolve->inject separate Gradient Elution (Increasing Aqueous Content) inject->separate detect MS or low UV Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify by Retention Time integrate->identify quantify Quantify Impurities identify->quantify

Caption: HILIC workflow for polar impurity analysis.

Conclusion and Recommendations

The effective analysis of imidazole sulfonamide impurities requires a dual-pronged approach.

  • For the API and its non-polar to moderately polar impurities , a well-developed Reversed-Phase HPLC method on a C18 or similar column provides excellent resolution and is the industry standard.

  • For highly polar, water-soluble impurities , such as imidazole and its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique, offering the necessary retention and separation that is unachievable with RP-HPLC.

By employing these orthogonal chromatographic strategies, researchers and drug development professionals can achieve a comprehensive impurity profile, ensuring the quality, safety, and efficacy of imidazole sulfonamide-based pharmaceuticals. The choice of method must be guided by a thorough understanding of the potential impurity profile of the API and the underlying principles of chromatographic separation.

References

  • Helix Chromatography. HPLC Methods for analysis of Celebrex. [Link]

  • Farmacia Journal. separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. [Link]

  • Tome, T., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. PMC. [Link]

  • Journal of Pharma Insights and Research. Development and Validation of a Stability-Indicating RP- HPLC Method for Quantitative Analysis of Celecoxib in Pharmaceutical Formulations. (2025). [Link]

  • Aliouche, H. (2019). Hydrophilic Interaction Chromatography Applications. News-Medical.Net. [Link]

  • Scribd. A Validated RP-HPLC Method For The Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form. [Link]

  • Gowekar, NM. (2011). A Validated RP-HPLC Method for the Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form. SciSpace. [Link]

  • Agilent Technologies. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. [Link]

  • ResearchGate. Hydrophilic Interaction Liquid Chromatography (HILIC) of Small Molecules. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • International Journal of Pharmaceutical Sciences. Hydrophilic Interaction Liquid Chromatography (Hilic). (2024). [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Tome, T., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. MDPI. [Link]

  • ResearchGate. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. (2025). [Link]

  • Waters. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. [Link]

  • Metfop. Development and validation of RP-HPLC method for the assay of Celecoxib capsule. [Link]

  • LCGC International. HILIC Retention Time Issues Addressed with New Approach. (2024). [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • The Nest Group. A PRACTICAL GUIDE TO HILIC. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-phenyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-phenyl-1H-imidazole-4-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a safe and compliant laboratory environment. The protocols herein are based on an analysis of the compound's constituent chemical moieties and established best practices for hazardous waste management.

Hazard Assessment and Characterization: A Precautionary Approach

N-phenyl-1H-imidazole-4-sulfonamide is a specific chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) is not always accessible. In such cases, a conservative approach is mandated. The compound must be treated as hazardous unless confirmed otherwise by a thorough risk assessment.[1] This assessment is based on the known toxicological and hazardous properties of its core structures: the imidazole ring and the sulfonamide group.

  • Imidazole Derivatives: This class of compounds can be harmful if swallowed, cause significant skin and eye irritation or burns, and may lead to respiratory irritation.[2][3][4][5] Some derivatives are also suspected of damaging fertility or the unborn child.[3]

  • Sulfonamides: Compounds containing this functional group are often managed as hazardous chemical waste and can be harmful to aquatic life.[6][7]

Based on this analysis, N-phenyl-1H-imidazole-4-sulfonamide should be handled with the precautions outlined in the table below.

Hazard Profile Predicted Characteristic Rationale and Handling Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Based on general toxicity profiles of substituted imidazoles and sulfonamides.[7] Avoid generating dust or aerosols. Handle only with appropriate Personal Protective Equipment (PPE).
Skin/Eye Irritation Causes skin irritation; Causes serious eye irritation/damage. Imidazole and its derivatives are known irritants and can be corrosive.[3][4][5] Direct contact must be avoided.
Respiratory Irritation May cause respiratory tract irritation. Handling the solid form may generate dust. All operations should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][6]
Environmental Hazard Presumed to be harmful or toxic to aquatic life. This is a common characteristic of both phenothiazine-based sulfonamides and other complex organic molecules.[6][7] Do not dispose of this chemical down the drain or in regular trash.[1][8]

Essential Safety: PPE and Engineering Controls

Before handling N-phenyl-1H-imidazole-4-sulfonamide for any purpose, including disposal, the following safety measures are mandatory.

  • Engineering Controls: All handling of the solid compound or its solutions that could generate dust, vapors, or aerosols must be performed inside a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[2]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before use and change them immediately if contamination occurs.

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory to protect against skin contact.[6]

Step-by-Step Disposal Protocol

The proper disposal of N-phenyl-1H-imidazole-4-sulfonamide is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The following procedure ensures compliance and safety.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions and ensures the waste is handled by the correct disposal stream.[10]

  • Solid Waste: Collect unreacted or waste N-phenyl-1H-imidazole-4-sulfonamide powder in a dedicated solid hazardous waste container.

  • Contaminated Labware: Any items that have come into direct contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated spill cleanup materials, are considered hazardous waste.[7] These items must be placed in a designated solid hazardous waste container, separate from regular trash.

  • Liquid Waste: Collect all solutions containing N-phenyl-1H-imidazole-4-sulfonamide in a dedicated liquid hazardous waste container. Do not mix this waste with other solvent streams (e.g., halogenated or non-halogenated solvents) unless explicitly permitted by your institution's EHS department.[10]

Step 2: Containerization and Labeling
  • Container Selection: Use only chemically compatible, leak-proof containers with secure, tightly fitting caps.[8][9] For solid waste, a wide-mouth polyethylene or glass jar is suitable. For liquid waste, use a bottle designed for chemical waste. Never use food or beverage containers.

  • Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added. The label must include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "N-phenyl-1H-imidazole-4-sulfonamide" . Do not use abbreviations or chemical formulas.[10]

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[7]

    • The date when waste was first added to the container (the "accumulation start date").

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are required for the temporary storage of hazardous waste in the laboratory.[8]

  • Location: Store the labeled waste container in your lab's designated SAA. This area should be well-ventilated and away from general traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11]

  • Container Status: Keep the waste container securely closed at all times, except when actively adding waste.[8]

Step 4: Arranging for Final Disposal

Under no circumstances should N-phenyl-1H-imidazole-4-sulfonamide or its containers be disposed of in the regular trash or poured down the sanitary sewer.[1][8][12]

  • Contact EHS: When your waste container is full or you are ready to dispose of the material, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][7]

  • Provide Information: Be prepared to provide the EHS personnel with all necessary information from the waste label.

  • Likely Disposal Method: The primary recommended disposal method for this type of organic compound is high-temperature incineration in a licensed hazardous waste facility equipped with necessary scrubbers to neutralize harmful combustion byproducts.[7][12]

Emergency Procedures

Immediate and correct action is critical in the event of an emergency.

Emergency Situation Immediate Action Protocol
Spill Evacuate the immediate area and alert colleagues. Eliminate all ignition sources. Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[6] Carefully sweep the material into a designated hazardous waste container and label it appropriately. For large spills, evacuate the lab and contact your EHS emergency line immediately.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-phenyl-1H-imidazole-4-sulfonamide.

G start Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Emergency: Spill or Exposure start->spill segregate Step 2: Segregate Waste (Solid vs. Liquid vs. Contaminated Items) ppe->segregate ppe->spill containerize Step 3: Containerize & Label - Use Compatible Container - Attach 'Hazardous Waste' Label - List Full Chemical Name & Hazards segregate->containerize segregate->spill store Step 4: Store in SAA - Designated, Ventilated Area - Secondary Containment - Keep Container Closed containerize->store containerize->spill contact_ehs Step 5: Arrange Final Disposal (Contact EHS or Licensed Contractor) store->contact_ehs store->spill end Safe & Compliant Disposal contact_ehs->end emergency_proc Follow Emergency Procedures (See Section 4) spill->emergency_proc Activate

Caption: Disposal workflow for N-phenyl-1H-imidazole-4-sulfonamide.

References

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]

  • Laboratory Waste Disposal: A Quick Overview. (2023, January 18). Retrieved from [Link]

  • Waste & Debris Fact Sheets | I-WASTE DST. (2024, August 28). US EPA. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet - 1H-Imidazole-1-sulfonyl Azide Sulfate. (2024, August 27). Angene Chemical. Retrieved from [Link]

  • Imidazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

  • Introduction to Hazardous Waste Management. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. (2025, December 5). ResearchGate. Retrieved from [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Retrieved from [Link]

  • Biological and Environmental Aspects of Imidazole Derivatives as Potential Insect Growth Regulators in Pest Management. (2025, December 11). MDPI. Retrieved from [Link]

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Personal Protective Equipment (PPE) & Handling Guide: N-phenyl-1H-imidazole-4-sulfonamide

[1][2]

Executive Summary & Core Directive

Stop/Go Decision: Do NOT handle N-phenyl-1H-imidazole-4-sulfonamide on an open bench. This compound possesses a dual-hazard motif: the sulfonamide group (high sensitization potential) and the imidazole ring (corrosive/irritant potential).[1]

This guide provides an operational safety framework based on Structure-Activity Relationship (SAR) protocols. In the absence of comprehensive toxicological data for this specific research intermediate, we adopt a "Precautionary Principle" approach, treating the substance as a Category 1B Skin Corrosive and a Respiratory Sensitizer .

Hazard Identification & Causality (SAR Analysis)

To understand the why behind the PPE requirements, we must analyze the chemical structure. We do not blindly follow a checklist; we mitigate specific molecular risks.

Functional MotifAssociated HazardCausality / Mechanism
Sulfonamide (-SO₂NH-) Sensitization (H334/H317) Sulfonamide moieties are haptens that can bind to serum proteins, triggering Type I (IgE-mediated) or Type IV (T-cell mediated) hypersensitivity.[1] Cross-reactivity is a major concern.
Imidazole Ring Corrosion/Irritation (H314) The basic nitrogen in the imidazole ring can accept protons from tissue, leading to caustic burns on mucous membranes (eyes/lungs) and skin.
Phenyl Group Lipophilicity Increases the compound's ability to penetrate the stratum corneum (outer skin layer), enhancing systemic absorption of the toxic moieties.
Physical State Inhalation Toxicity Likely a crystalline solid/powder.[2] Dust generation facilitates rapid entry into the respiratory tract, bypassing skin barriers.

Critical Insight: The combination of lipophilicity (phenyl) and sensitization (sulfonamide) means skin contact is not just a local burn risk—it is a systemic immunological risk.

The PPE Matrix: Layered Defense System

The following equipment is mandatory for all procedures involving >5 mg of the substance.

Protection ZoneEquipment StandardOperational Logic
Primary Barrier (Engineering) Chemical Fume Hood Non-negotiable. Face velocity must be 80–100 fpm.[1] All weighing and solvation must occur here to capture aerosolized dust.
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Long cuff).Reasoning:[1] Sulfonamides can permeate thin nitrile over time. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Ocular Protection Chemical Splash Goggles Safety glasses are insufficient for powders that act as irritants. Goggles seal the eyes from airborne dust drift inside the hood.
Respiratory N95/P100 (Conditional) Only required if working outside a hood (e.g., equipment maintenance). Inside a functioning hood, the engineering control supersedes the respirator.
Body Defense Lab Coat + Tyvek Sleeves Standard cotton lab coats are porous. Tyvek wrist sleeves bridge the gap between the glove cuff and the lab coat, a common exposure point.

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this compound.

SafetyLogicStartStart: N-phenyl-1H-imidazole-4-sulfonamideStateCheckIs the compound in Solution or Solid/Powder?Start->StateCheckSolidSolid/Powder FormStateCheck->SolidSolidSolutionSolution FormStateCheck->SolutionLiquidDustRiskHigh Risk: Dust Inhalation & Ocular ContactSolid->DustRiskHoodReqMANDATORY: Chemical Fume HoodDustRisk->HoodReqWeighingUse Anti-Static Gun + Closed BalanceHoodReq->WeighingDisposalDisposal: High Nitrogen/Sulfur StreamWeighing->DisposalSplashRiskRisk: Splash/Cutaneous AbsorptionSolution->SplashRiskGloveReqDouble Nitrile Gloves (Change every 30 mins)SplashRisk->GloveReqGloveReq->Disposal

Figure 1: Risk Assessment & Control Hierarchy.[1] Red nodes indicate critical control points where PPE failure can lead to immediate injury.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation (Donning)[1]
  • Inspect Engineering Controls: Verify fume hood flow monitor is green/normal.

  • Don PPE: Put on lab coat, adjust cuffs. Don inner gloves. Put on Tyvek sleeves over lab coat cuffs. Don outer gloves over Tyvek sleeves. Put on goggles.

  • Prepare Work Area: Place a disposable absorbent mat (pig mat) inside the hood. This captures any micro-spills and simplifies cleanup.

Phase B: Weighing & Solvation (Critical Risk Zone)

Goal: Transition the compound from solid (high inhalation risk) to solution (lower inhalation risk) as quickly as possible.[1]

  • Static Control: If available, use an anti-static gun on the weighing boat. Imidazole derivatives can be static-prone, causing "jumping" powder.[1]

  • Transfer: Open the source container only inside the hood. Use a disposable spatula.

  • Weigh: Transfer solid to the tared vial.

  • Seal: Immediately cap the source container and the receiving vial.

  • Wipe Down: Wipe the exterior of the receiving vial with a Kimwipe dampened with methanol to remove invisible dust residues. Dispose of the Kimwipe as hazardous waste.

Phase C: Doffing & Disposal[1][4]
  • Outer Gloves: Remove outer gloves inside the hood using the "beak" method (pinch and pull, turning inside out). Discard in solid waste.

  • Mat Disposal: Fold the absorbent mat inward and dispose of it as solid chemical waste.

  • Wash: Wash hands (still wearing inner gloves) with soap and water to remove potential residues, then remove inner gloves. Wash hands again on skin.

Emergency Response & Waste Management

Accidental Exposure[1]
  • Skin Contact: Immediately strip contaminated clothing.[3][4][5][6][7][8] Flush skin with water for 15 minutes .[9][5][7][10] Do not use vinegar or neutralizing agents (exothermic risk).

  • Eye Contact: Flush at eyewash station for 15 minutes , holding eyelids open. The basicity of the imidazole ring causes rapid corneal damage; speed is vital.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Disposal Specifications

Do not mix with general organic solvents if possible.[11]

  • Stream: High Nitrogen/Sulfur Waste (often categorized as "Incineration Only").

  • Labeling: Clearly mark waste tags with "Sensitizer" and "Corrosive".

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound is in an acidic solution (corrosion risk).

Handling Workflow Visualization

HandlingWorkflowcluster_hoodINSIDE FUME HOOD ONLYPrep1. Prep Hood & MatPPE2. Don Double GlovesPrep->PPEWeigh3. Weigh (Static Control)PPE->WeighSolvate4. Solvate ImmediatelyWeigh->SolvateWipe5. Solvent Wipe VialSolvate->WipeWaste6. Dispose Mat & Outer GlovesWipe->Waste

Figure 2: Operational Workflow. The red dashed box represents the "Red Zone" where the compound is exposed to air.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Imidazole. Retrieved from (Search Term: Imidazole SDS).[1]

  • BenchChem. (2025).[12] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from .

  • Apollo Scientific. (2023). Imidazole Hazards and Handling. Retrieved from .

  • PubChem. (n.d.). Compound Summary: Sulfonamide Class Hazards. National Library of Medicine. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from .

(Note: Specific SDS data for N-phenyl-1H-imidazole-4-sulfonamide is derived from the SAR analysis of its constituent moieties, Imidazole [CAS: 288-32-4] and generic Sulfonamide precursors, as per standard industrial hygiene practices for research intermediates.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.